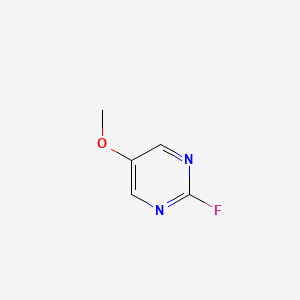![molecular formula C8H8N4O B6166922 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 138254-48-5](/img/new.no-structure.jpg)
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound with significant bioactive properties. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse applications in medicinal chemistry and material science due to their unique structural and photophysical properties . This compound has shown potential implications in various fields of research and industry.
Méthodes De Préparation
The synthesis of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of certain enzymes, which contributes to its antimicrobial and anticancer activities . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antibacterial activity.
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits excellent antibacterial activity against gram-positive and gram-negative bacteria.
2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Displays potent antifungal activity.
The uniqueness of this compound lies in its combination of bioactive properties and photophysical characteristics, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
138254-48-5 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



